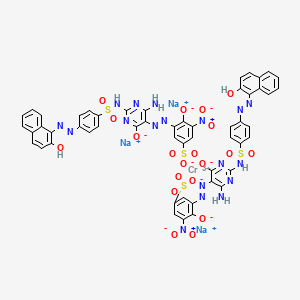![molecular formula C6H4N4O2 B575963 5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) CAS No. 173270-07-0](/img/new.no-structure.jpg)
5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) is a complex heterocyclic compound that features a fused ring system combining isoxazole, oxadiazole, and pyridazine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles, followed by cyclization to form the fused ring system . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Applications De Recherche Scientifique
5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities
Biological Research: It is used as a probe to study enzyme inhibition and receptor binding due to its unique structure and reactivity.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazolo[4,5-d]pyridazine: Shares the isoxazole and pyridazine rings but lacks the oxadiazole moiety.
Thiazolo[4,5-d]pyridazine: Contains a thiazole ring instead of the isoxazole ring.
Oxazolo[5,4-d]pyrimidine: Features an oxazole and pyrimidine ring system.
Uniqueness
5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) is unique due to its fused ring system that combines three different heterocycles, providing a distinct structural framework that can interact with various biological targets in unique ways.
Propriétés
Numéro CAS |
173270-07-0 |
|---|---|
Formule moléculaire |
C6H4N4O2 |
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
3,10-dioxa-4,6,7,11-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,8,11-tetraene |
InChI |
InChI=1S/C6H4N4O2/c1-4-5(11-8-1)2-7-10-3-9-12-6(4)10/h1-3,7H |
Clé InChI |
QXMKMSCIASUNOU-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C3N(N1)C=NO3)C=NO2 |
SMILES canonique |
C1=C2C(=C3N(N1)C=NO3)C=NO2 |
Synonymes |
5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]hept-2-ene-2,3-dicarbaldehyde](/img/structure/B575883.png)




![N-Methyl-N-{3-[(E)-(2-methylpropylidene)amino]propyl}acetamide](/img/structure/B575895.png)



